molecular formula C7H7ClO3S B12077048 Methyl 4-chloro-3-methoxythiophene-2-carboxylate

Methyl 4-chloro-3-methoxythiophene-2-carboxylate

Cat. No.: B12077048
M. Wt: 206.65 g/mol
InChI Key: URCUXAQASIUQLU-UHFFFAOYSA-N
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Description

Methyl 4-chloro-3-methoxythiophene-2-carboxylate is a chemical compound belonging to the thiophene family. Thiophenes are a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a methoxy group, a chlorine atom, and a carboxylate ester group attached to the thiophene ring. It has the molecular formula C7H7ClO3S and a molecular weight of 206.65 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-chloro-3-methoxythiophene-2-carboxylate typically involves the reaction of 4-chloro-3-methoxythiophene-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-3-methoxythiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of 4-azido-3-methoxythiophene-2-carboxylate or 4-thio-3-methoxythiophene-2-carboxylate.

    Oxidation: Formation of 4-chloro-3-methoxythiophene-2-sulfoxide or 4-chloro-3-methoxythiophene-2-sulfone.

    Reduction: Formation of 4-chloro-3-methoxythiophene-2-methanol.

Scientific Research Applications

Methyl 4-chloro-3-methoxythiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-chloro-3-methoxythiophene-2-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-chlorothiophene-2-carboxylate
  • Methyl 3-methoxythiophene-2-carboxylate
  • Methyl 4-chloro-3-hydroxythiophene-2-carboxylate

Uniqueness

Methyl 4-chloro-3-methoxythiophene-2-carboxylate is unique due to the presence of both a methoxy group and a chlorine atom on the thiophene ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable intermediate in the synthesis of various thiophene-based compounds .

Properties

IUPAC Name

methyl 4-chloro-3-methoxythiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO3S/c1-10-5-4(8)3-12-6(5)7(9)11-2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URCUXAQASIUQLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(SC=C1Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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